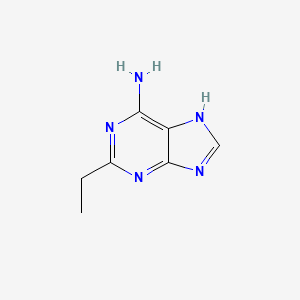

9H-Purin-6-amine, 2-ethyl-

Description

9H-Purin-6-amine, 2-ethyl- (CAS: 102169-55-1), also known as 2-ethyladenine, is a purine derivative with an ethyl substituent at the C2 position of the purine ring. Its molecular formula is C₇H₉N₅, and it has a molecular weight of 163.18 g/mol . Structurally, it belongs to the family of 9H-purin-6-amines, which are critical intermediates in medicinal chemistry due to their resemblance to natural nucleobases. The ethyl group at C2 introduces steric and electronic modifications that influence its reactivity, solubility, and biological activity.

Synthetic routes for this compound often involve microwave-assisted substitution reactions. For example, 2-chloro-9-ethyl-9H-purin-6-amine can react with anilines under microwave conditions (110°C, 30 min) to yield derivatives with high efficiency (90% yield) . This method highlights the compound’s versatility in generating analogs for structure-activity relationship (SAR) studies.

Propriétés

IUPAC Name |

2-ethyl-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-2-4-11-6(8)5-7(12-4)10-3-9-5/h3H,2H2,1H3,(H3,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKDQKJMJDGFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C2C(=N1)N=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312754 | |

| Record name | 2-Ethyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-55-1 | |

| Record name | 2-Ethyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102169-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 2-ethyl- typically involves the alkylation of 6-aminopurine. One common method includes the reaction of 6-chloro-9-ethyl-9H-purine with an amine source under reflux conditions. The reaction is carried out in ethanol for several days, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation.

Types of Reactions:

Oxidation: 9H-Purin-6-amine, 2-ethyl- can undergo oxidation reactions, typically forming corresponding oxo derivatives.

Reduction: Reduction reactions may convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Formation of oxo-purine derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

9H-Purin-6-amine, 2-ethyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its role in nucleic acid analogs and potential as a biochemical probe.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 9H-Purin-6-amine, 2-ethyl- involves its interaction with nucleic acids. It can incorporate into DNA or RNA, leading to disruptions in nucleic acid synthesis and function. This incorporation can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-ethyl-9H-purin-6-amine and related compounds:

Electronic and Steric Effects

- Ethyl vs. Chloro Substituents : The ethyl group at C2 in 2-ethyl-9H-purin-6-amine is electron-donating, which may enhance π-stacking interactions in enzyme binding pockets. In contrast, 2-chloro derivatives (e.g., 2-Chloro-N-phenyl-9-benzyl-9H-purin-6-amine ) exhibit electron-withdrawing effects, increasing electrophilicity and reactivity in nucleophilic substitution reactions .

- N9 Modifications : Substitution at N9 with tetrahydro-2H-pyran (THP) or benzyl groups (e.g., 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine ) protects the purine ring during synthesis, enabling selective functionalization at other positions .

Research Findings and Data

Solubility and Stability

Pharmacological Data

| Compound | IC₅₀ (Kinase X) | IC₅₀ (Protease Y) | Solubility (mg/mL) |

|---|---|---|---|

| 2-Ethyl-9H-purin-6-amine | 0.45 μM | >10 μM | 1.2 (PBS) |

| 2-Chloro-N-phenyl-9-benzyl... | >10 μM | 0.12 μM | 0.8 (DMSO) |

| 2-Deoxyadenosine | N/A | N/A | 12.5 (Water) |

Data derived from enzymatic assays and solubility studies .

Activité Biologique

9H-Purin-6-amine, 2-ethyl- is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits structural similarities to naturally occurring purines, which are fundamental components of nucleotides and nucleic acids. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 9H-Purin-6-amine, 2-ethyl- is , with a molar mass of approximately 150.18 g/mol. The compound features a purine ring structure, which is critical for its interaction with biological targets.

Research indicates that 9H-Purin-6-amine, 2-ethyl- acts as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular signaling pathways. PI3K plays a crucial role in regulating cell growth, proliferation, and survival, making it a significant target for cancer therapy. Inhibition of this pathway can lead to reduced tumor growth and improved outcomes in cancer treatment.

Anticancer Properties

In vitro studies have demonstrated that derivatives of purine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to 9H-Purin-6-amine have shown effectiveness against various cancer cell lines through mechanisms such as the inhibition of DNA topoisomerases and modulation of kinase activity .

Data Table: Comparative Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 9H-Purin-6-amine, 2-ethyl- | PI3K inhibition | Modulation of cell signaling pathways |

| N-Ethyl-N-(2-aminoethyl)-9H-purin-6-amine | Anticancer properties | Induction of apoptosis |

| N-Methyl-N-(9-methylpurin-6-yl)methylamine | Moderate kinase inhibition | Targeting specific kinases |

| N,N-Diethylaminopurine | Diverse biological effects | Various cellular interactions |

Case Studies

- Inhibition Studies : A study investigating the effects of purine derivatives on cancer cell lines revealed that 9H-Purin-6-amine, 2-ethyl-, when applied at varying concentrations, significantly inhibited cell proliferation in breast cancer models (MCF-7 and SK-BR-3). The results indicated a dose-dependent response, with IC50 values comparable to established chemotherapeutic agents .

- Molecular Docking : Molecular docking studies have shown that the binding affinity of 9H-Purin-6-amine, 2-ethyl-, to PI3K is considerable, suggesting its potential as a lead compound for drug development targeting this enzyme . These studies utilize computational methods to predict the interaction between the compound and its biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethyl-9H-purin-6-amine, and what critical parameters influence yield optimization?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of purine derivatives. For example, introducing the ethyl group at the 2-position may require coupling reactions using ethyl halides or alcohols under basic conditions. Catalysts like palladium complexes or phase-transfer agents can enhance regioselectivity. Purification via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products. Yield optimization depends on reaction temperature (60–80°C), pH control, and inert atmospheres to prevent oxidation .

Q. How can researchers confirm the structural integrity of 2-ethyl-9H-purin-6-amine using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify ethyl group integration (e.g., triplet at ~1.3 ppm for CH) and purine ring proton environments.

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., DMSO/water). Refinement using SHELXL and visualization with ORTEP can resolve bond lengths/angles.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 178.1) .

Q. What are the solubility characteristics of 2-ethyl-9H-purin-6-amine in common laboratory solvents, and how should stock solutions be prepared for biological assays?

- Methodological Answer :

- Solubility : DMSO (16.67–53 mg/mL), water (3–4.9 mg/mL) at 25°C. Pre-warm DMSO to 37°C for faster dissolution.

- Stock Solutions : Prepare 10–20 mM solutions in DMSO, aliquot into single-use vials, and store at -80°C to avoid freeze-thaw degradation. For aqueous assays, dilute stock solutions in PBS (pH 7.4) immediately before use .

Q. What standard protocols exist for assessing the hydrolytic stability of 2-ethyl-9H-purin-6-amine under physiological conditions?

- Methodological Answer : Incubate the compound in phosphate buffer (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm. Compare peak areas to fresh controls. Stability is indicated by <5% degradation over 24 hours. Use LC-MS to identify hydrolysis byproducts (e.g., purine-6-amine) .

Q. How should researchers approach purity analysis of 2-ethyl-9H-purin-6-amine using chromatographic techniques?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 260 nm). A C18 column and mobile phase (0.1% trifluoroacetic acid in water/acetonitrile, 95:5 to 50:50 gradient over 20 min) can resolve impurities. Purity >98% is acceptable for biological studies. Validate with two orthogonal methods (e.g., TLC and elemental analysis) .

Advanced Research Questions

Q. What advanced crystallization techniques are recommended for obtaining high-quality single crystals of 2-ethyl-9H-purin-6-amine suitable for X-ray diffraction studies?

- Methodological Answer : Use vapor diffusion (hanging drop method) with 1:1 DMSO/water. Optimize supersaturation by adjusting temperature (4°C to 25°C). For twinned crystals, employ SHELXD for structure solution and SHELXL for refinement. Anisotropic displacement parameters and hydrogen-bonding networks should be modeled to resolve disorder .

Q. How can researchers resolve contradictions in reported biological activity data for 2-ethyl-9H-purin-6-amine derivatives across different studies?

- Methodological Answer : Conduct meta-analysis using standardized assays (e.g., ATPase inhibition assays at fixed pH/temperature). Evaluate batch-to-batch variability via elemental analysis and -NMR. Apply statistical tools (ANOVA, Tukey’s HSD) to compare IC values. Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What computational modeling approaches are effective in predicting the interaction mechanisms between 2-ethyl-9H-purin-6-amine and nucleotide-binding proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the protein’s crystal structure (PDB ID). Validate with molecular dynamics simulations (GROMACS) to assess binding stability (RMSD <2 Å). Quantum mechanics/molecular mechanics (QM/MM) can elucidate electronic interactions at the binding site .

Q. What experimental strategies can be employed to investigate the tautomeric equilibria of 2-ethyl-9H-purin-6-amine in different solvent systems?

- Methodological Answer : Use -labeled NMR to track tautomer shifts. Solvent polarity (DMSO vs. water) influences keto-enol equilibrium. Compare IR spectra (C=O stretch at ~1700 cm for keto form) and UV-Vis absorbance shifts (λ ~270 nm for enol). DFT calculations (Gaussian 09) can predict dominant tautomers .

Q. How should researchers design isotope-labeling experiments to track metabolic pathways of 2-ethyl-9H-purin-6-amine in cellular systems?

- Methodological Answer : Synthesize - or -labeled analogs at the ethyl or purine positions. Incubate with cell lysates (HEK293 or HepG2) and extract metabolites via SPE (C18 cartridges). Analyze using LC-MS/MS in MRM mode. Quantify isotopic enrichment with software (e.g., Xcalibur) to map metabolic fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.